molecular formula C6H4O5 B1347503 Furan-2,3-dicarboxylic Acid CAS No. 4282-24-0

Furan-2,3-dicarboxylic Acid

Cat. No.: B1347503
CAS No.: 4282-24-0
M. Wt: 156.09 g/mol
InChI Key: DNXDYHALMANNEJ-UHFFFAOYSA-N
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Description

Furan-2,3-dicarboxylic acid is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted with two carboxylic acid groups at the 2 and 3 positions

Mechanism of Action

Target of Action

Furan-2,3-dicarboxylic Acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters . It has been used in the context of organogels, where it self-assembles into fibrillar networks stabilized by hydrogen bonding . It is also a strong complexing agent, chelating such ions as: Ca 2+, Cu 2+ and Pb 2+ .

Mode of Action

FDCA interacts with its targets primarily through hydrogen bonding . This interaction results in the formation of fibrillar networks in the case of organogels . In the context of chelation, FDCA binds to metal ions such as Ca 2+, Cu 2+, and Pb 2+ .

Biochemical Pathways

FDCA is a product of the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose . A flavine adenosine dinucleotide independent (FAD-independent) HMFO of Methylovorus sp. MP688 is used to convert HMF to 2,5-diformylfuran (DFF) and 5-formylfuroic acid (FFA), which consecutively transformed to FDCA by a lipase Novozym 435 .

Pharmacokinetics

It is known that fdca is a strong complexing agent, which suggests that it may have a high affinity for certain metal ions . This could potentially influence its absorption, distribution, metabolism, and excretion, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of FDCA’s action are largely dependent on its application. In the context of organogels, the interaction of FDCA with its targets results in the formation of fibrillar networks . When used as a chelating agent, FDCA can help remove metal ions such as Ca 2+, Cu 2+, and Pb 2+ .

Action Environment

The action, efficacy, and stability of FDCA can be influenced by various environmental factors. For instance, the formation of organogels is dependent on the presence of apolar liquids . Additionally, the conversion of HMF to FDCA is influenced by the reaction conditions, including temperature and the presence of certain catalysts .

Biochemical Analysis

Biochemical Properties

Furan-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as laccase and alcohol oxidase, which facilitate its conversion from precursor molecules like 5-hydroxymethylfurfural . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its presence in the cellular environment can impact cell signaling pathways, potentially leading to changes in cell function and behavior. These effects highlight the compound’s importance in regulating cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, its interaction with laccase and alcohol oxidase leads to the oxidation of precursor molecules, facilitating the production of this compound . These binding interactions are critical for the compound’s biochemical activity and its role in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a process catalyzed by enzymes such as laccase and alcohol oxidase . These interactions are vital for the compound’s role in metabolic flux and the regulation of metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound is essential for its biochemical activity and its ability to influence cellular processes.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating the mechanisms underlying its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the cyclization of appropriate precursors under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furan derivatives. The process may use catalysts such as vanadium pentoxide or cobalt acetate to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Furan-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Vanadium pentoxide, cobalt acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield furan-2,3-dicarboxylic anhydride, while reduction reactions can produce furan-2,3-dimethanol.

Scientific Research Applications

Furan-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in organic synthesis.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with desirable properties.

Comparison with Similar Compounds

Furan-2,3-dicarboxylic acid can be compared with other furan derivatives, such as furan-2,5-dicarboxylic acid and furan-3,4-dicarboxylic acid. While all these compounds share a common furan ring structure, their chemical properties and reactivity differ due to the positions of the carboxylic acid groups. For example:

    Furan-2,5-dicarboxylic acid: This compound is widely studied for its potential as a renewable monomer for the production of bio-based polymers. It has carboxylic acid groups at the 2 and 5 positions, which influence its reactivity and applications.

    Furan-3,4-dicarboxylic acid:

Properties

IUPAC Name

furan-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDYHALMANNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356095
Record name Furan-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-24-0
Record name Furan-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4282-24-0
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Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 196 mL, 491 mmol) was introduced into a dry 3 L 3-necked flask fitted with an addition funnel, argon inlet, and mechanical stirrer. The mixture was diluted with dry THF (500 mL), and cooled to −78° C. 3-furoic acid (25 g, 223 mmol) was added as solution in THF (500 mL) dropwise. The mixture was stirred for 1.5 h, at which point dry carbon dioxide was bubbled through the reaction mixture for 1 h. After warming gradually to −10° C., the resultant thick white slurry was treated with aqueous HCl (2 N, 446 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (3×300 mL). The combined organics were dried (Na2SO4), filtered, and concentrated to afford crude furan-2,3-dicarboxylic acid as an orange solid (44 g) which was used without further purification. 1H NMR (300 MHz, d6-acetone) δ 7.06 (d, J=1.7, 1), 7.97 (d, J=1.7, 1), 10.7 (bs, 2H); TLC (CHCl3/MeOH/H2O 6:4:1) Rf=0.56.
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be inferred about the material compatibility of Furan-2,3-dicarboxylic acid with polymers other than PVC?

A: The research primarily focuses on the compatibility of this compound esters with PVC [, ]. While the presence of the carboxylic acid groups suggests potential interactions with other polymers, further research is needed to ascertain its compatibility and plasticizing efficiency with materials beyond PVC. Factors like hydrogen bonding capability, polarity, and steric hindrance due to the acid groups would need to be investigated.

Q2: How does the structure of this compound influence its potential applications?

A: The research highlights that the presence of the oxygen atom within the furan ring of this compound esters enhances polarization []. This characteristic contributes to its reduced leaching from the PVC matrix compared to conventional plasticizers. The carboxylic acid groups offer sites for further derivatization, potentially leading to altered properties and broader applications. For example, they could be modified to fine-tune solubility, reactivity, or interaction with different polymer matrices.

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